2-chloro-N,N-bis(2-methoxyethyl)butanamide
Description
Properties
IUPAC Name |
2-chloro-N,N-bis(2-methoxyethyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClNO3/c1-4-9(11)10(13)12(5-7-14-2)6-8-15-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTVWUBLXYZJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CCOC)CCOC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Butanamide Derivatives
A common approach to prepare chlorinated amides involves the chlorination of the corresponding amide or acid derivative. For example, the chlorination of 2-aminobutyric acid derivatives using chlorinating agents such as bis(trichloromethyl)carbonate has been reported to yield chlorinated intermediates under controlled temperature conditions (-5 to 110°C) in organic solvents.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 2-Aminobutyric acid + Bis(trichloromethyl)carbonate | Chlorination to 4-ethyl-2,5-oxazolidinedione intermediate | Temperature: -5 to 110°C; Organic solvent |
| 2 | Ammoniation and acidification | Formation of 2-aminobutyramide hydrochloride salt | High yield, mild conditions |
This method emphasizes mild reaction conditions, cost efficiency, and minimal waste generation, which are advantageous for industrial synthesis.
Amide Formation with Bis(2-methoxyethyl)amine
The introduction of the bis(2-methoxyethyl)amine group to form the N,N-bis(2-methoxyethyl)butanamide structure typically involves nucleophilic substitution or amidation reactions. While direct protocols for this specific substitution are scarce, analogous methods for N,N-dimethyl or N,N-dialkyl amides suggest the following:
- Reaction of chlorinated butanamide intermediates with bis(2-methoxyethyl)amine under controlled conditions to substitute the chlorine atom with the bis(2-methoxyethyl)amine group.
- Use of suitable solvents (e.g., ethanol, tetrahydrofuran) and bases (e.g., potassium hydroxide, sodium hydroxide) to facilitate nucleophilic substitution.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Chlorinated butanamide + bis(2-methoxyethyl)amine | Nucleophilic substitution to form N,N-bis(2-methoxyethyl)butanamide | Solvent: ethanol or THF; Base: KOH or NaOH |
| 2 | Purification | Isolation of pure 2-chloro-N,N-bis(2-methoxyethyl)butanamide | Recrystallization or chromatography |
Alternative Synthetic Routes
Other synthetic strategies involve multi-step reactions starting from simpler amides or chloroacetamides, followed by substitution with bis(2-methoxyethyl)amine or related nucleophiles. These routes often use:
- Preparation of N-protected chloroketones or chloromethyl ketones as intermediates.
- Reduction and epoxide formation followed by ring opening with bis(2-methoxyethyl)amine.
Research Findings and Data Summary
Due to the scarcity of direct reports on this exact compound, the following table summarizes analogous preparation data from related chlorinated amides and bis(2-methoxyethyl) substituted amides, highlighting yields, conditions, and purification methods.
Analytical and Purification Techniques
Purification of the target compound typically involves:
- Recrystallization from ethanol or similar solvents.
- Filtration and drying under vacuum.
- Characterization by elemental analysis, NMR spectroscopy, and IR spectroscopy to confirm structure and purity.
Summary Table of Preparation Methodology for this compound
| Step | Description | Reagents/Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Chlorination of 2-aminobutyric acid or butanamide precursor | Bis(trichloromethyl)carbonate, organic solvent, -5 to 110°C | Chlorinated intermediate (e.g., oxazolidinedione) |
| 2 | Ammoniation and acidification | Ammonia, acid treatment | 2-aminobutyramide hydrochloride salt |
| 3 | Nucleophilic substitution | Bis(2-methoxyethyl)amine, base (KOH/NaOH), ethanol/THF | Formation of this compound |
| 4 | Purification | Recrystallization, filtration, drying | Pure target compound |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-bis(2-methoxyethyl)butanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The methoxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.
Major Products
Nucleophilic substitution: Formation of substituted amides.
Hydrolysis: Formation of butanoic acid and N,N-bis(2-methoxyethyl)amine.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxyethyl groups.
Scientific Research Applications
2-chloro-N,N-bis(2-methoxyethyl)butanamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of polymers and resins with specific functional properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-bis(2-methoxyethyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Key Properties
- Polarity : The methoxyethyl groups enhance solubility in polar solvents compared to alkyl or aryl substituents.
- Applications : Primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals requiring tailored solubility and reactivity profiles.
Comparison with Structurally Similar Compounds
Chain Length Variations: Acetamide vs. Butanamide
Key Differences :
- The butanamide derivative’s longer chain increases lipophilicity (predicted LogP ~1.8 vs. acetamide’s ~0.5), enhancing membrane permeability for drug delivery applications.
- The β-chloro position in butanamide allows for steric effects that modulate reaction kinetics compared to acetamide’s α-chloro configuration.
Substituent Variations: Methoxyethyl vs. Benzyl or Chloroethyl
Key Differences :
- Benzyl vs. Methoxyethyl : The benzyl group in N-benzyl derivatives increases hydrophobicity, making it suitable for lipid-soluble drug formulations, whereas methoxyethyl groups improve aqueous solubility .
- Chloroethyl vs. Methoxyethyl : Chloroethyl substituents (e.g., in Tris(2-chloroethyl)amine) confer high reactivity for alkylation but raise toxicity concerns. Methoxyethyl groups reduce electrophilicity, favoring safer handling .
Functional Group Comparisons: Amide vs. Amine
Key Differences :
- Amides exhibit greater hydrolytic stability compared to amines, enabling use in aqueous reaction conditions.
- Amines like Tris(2-chloroethyl)amine are potent alkylating agents but require stringent safety protocols due to genotoxicity .
Biological Activity
2-Chloro-N,N-bis(2-methoxyethyl)butanamide is an organic compound with the molecular formula C10H20ClNO3. It is characterized by a chloro group and two methoxyethyl groups attached to the nitrogen atom, making it a derivative of butanamide. This compound has garnered interest in both organic synthesis and medicinal chemistry due to its potential biological activity and interactions with biomolecules.
The synthesis of this compound typically involves the reaction of butanoyl chloride with N,N-bis(2-methoxyethyl)amine, facilitated by a base such as triethylamine under anhydrous conditions. The general reaction scheme can be summarized as follows:
This compound can undergo various chemical reactions, including nucleophilic substitution, hydrolysis, and oxidation, which may affect its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes or receptors. The chloro group acts as an electrophile, facilitating nucleophilic attack by biological nucleophiles, which can lead to the formation of covalent bonds with target molecules. This interaction may modulate the activity of specific enzymes or receptors involved in various physiological processes.
Research Findings
Recent studies have investigated the compound's potential in various biological contexts:
- Inhibition Studies : Research indicates that this compound may inhibit certain lysosomal enzymes, which could be relevant in drug-induced phospholipidosis scenarios. For instance, compounds that affect lysosomal phospholipase A2 activity have been linked to alterations in lipid metabolism within cells .
- Cytotoxicity Assessments : Preliminary cytotoxicity assays have shown that this compound exhibits low toxicity levels in vitro, suggesting a favorable safety profile for potential therapeutic applications. The IC50 values for primary neurons and hepatocytes were calculated to be 368.2 mg/L and 403.1 mg/L, respectively .
Case Studies
- Pharmacological Applications : In studies focusing on drug development, this compound has been explored as a precursor for synthesizing novel pharmaceutical agents. Its unique structure allows for modifications that enhance efficacy against specific targets.
- Neuroprotective Effects : Investigations into neuroprotective properties have highlighted the compound's potential in enhancing brain-derived neurotrophic factor (BDNF) levels in animal models, which could have implications for treating neurodegenerative diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-chloro-N,N-bis(2-methoxyethyl)acetamide | Structure | Potentially less reactive than butanamide derivative |
| N,N-bis(2-methoxyethyl)amine | Structure | Lacks chloro group; serves as simpler analog |
| 2-chloro-N,N-dimethylacetamide | Structure | Features dimethyl groups; different reactivity profile |
Unique Features
The presence of both chloro and methoxyethyl groups in this compound contributes to its unique reactivity and potential biological activity. This structural diversity allows for various chemical modifications that can enhance its application in organic synthesis and medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
